(2-Cyclopropoxyethyl)(methyl)amine
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Overview
Description
“(2-Cyclopropoxyethyl)(methyl)amine”, also known as CPEMA, belongs to the class of organic compounds known as molecules that contain a secondary amine functional group. It has a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol .
Synthesis Analysis
The synthesis of amines like “(2-Cyclopropoxyethyl)(methyl)amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides, ammonia, and other amines . More detailed synthesis methods can be found in the relevant literature .Molecular Structure Analysis
The InChI code for “(2-Cyclopropoxyethyl)(methyl)amine” is 1S/C6H13NO/c1-7-4-5-8-6-2-3-6/h6-7H,2-5H2,1H3 . Further structural analysis can be performed using spectroscopic methods such as 1H NMR and mass spectrometry .Chemical Reactions Analysis
Amines like “(2-Cyclopropoxyethyl)(methyl)amine” can undergo a variety of chemical reactions. For example, they can be alkylated by reaction with a primary alkyl halide . Ion-exchange chromatography with suppressed conductivity detection is a well-established method to determine concentrations of common cations and amines .Physical And Chemical Properties Analysis
“(2-Cyclopropoxyethyl)(methyl)amine” is a liquid at room temperature . Its storage temperature is 4°C . More detailed physical and chemical properties can be analyzed using methods such as HPLC combined with spectrophotometry .Scientific Research Applications
Lewis Acid-Catalyzed Ring-Opening Reactions
A notable application of cyclopropylamines involves the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This method, described by Lifchits and Charette (2008), proceeds at room temperature and preserves the enantiomeric purity from the cyclopropane to the acyclic product. It has been applied in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, demonstrating its utility in pharmaceutical synthesis (Lifchits & Charette, 2008).
Oxidative N-Dealkylation and Cyclopropyl Group Fate
Research by Shaffer, Morton, and Hanzlik (2001) investigated the oxidative N-dealkylation of N-cyclopropylamine by horseradish peroxidase, highlighting the fate of the cyclopropyl group upon N-dealkylation. This study provides insights into the metabolic processes involving cyclopropylamines and contributes to our understanding of their stability and reactivity in biological systems (Shaffer, Morton, & Hanzlik, 2001).
Carbonylative Cyclization of Amines
Hernando et al. (2016) developed a palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation, which allows for the late-stage diversification of amino acids and peptides. This method demonstrates the applicability of (2-Cyclopropoxyethyl)(methyl)amine derivatives in synthesizing complex molecules, emphasizing the importance of such reactions in organic synthesis and drug discovery (Hernando et al., 2016).
Synthesis of Radical Scavengers
Muhi-Eldeen and Hassan (2017) reported the synthesis of 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, suggesting their potential in treating diseases where free radicals are implicated. The synthesized compounds' thio and amino groups may act as free radical scavengers, indicating the potential therapeutic applications of cyclopropylamine derivatives (Muhi-Eldeen & Hassan, 2017).
Environmental and Biological Applications
Studies also explore the environmental and biological impacts of cyclopropylamines. For instance, Tanaka et al. (2005) investigated the role of heterocyclic amines, including cyclopropylamine derivatives, in colon carcinogenesis, providing valuable information on the molecular mechanisms underlying cancer development and the potential for developing targeted therapies (Tanaka et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyloxy-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-5-8-6-2-3-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIQVKPNVDZSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1824273-76-8 |
Source
|
Record name | (2-cyclopropoxyethyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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